molecular formula C20H15N3O B2916508 1-phenyl-1H-indole-2,3-dione 3-(N-phenylhydrazone) CAS No. 303984-71-6

1-phenyl-1H-indole-2,3-dione 3-(N-phenylhydrazone)

Cat. No. B2916508
CAS RN: 303984-71-6
M. Wt: 313.36
InChI Key: YBWRVOVXPSDIKY-QOCHGBHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-phenyl-1H-indole-2,3-dione 3-(N-phenylhydrazone)” is a chemical compound with the molecular formula C20H15N3O . It is a derivative of indole-2,3-dione, which is also known as isatin .


Synthesis Analysis

The synthesis of indole derivatives, including “1-phenyl-1H-indole-2,3-dione 3-(N-phenylhydrazone)”, often involves Fischer indolisation, a robust, clean, high-yielding process . This process can be combined with N-alkylation in a one-pot, three-component protocol, which is rapid (total reaction time under 30 minutes), operationally straightforward, and generally high yielding .


Molecular Structure Analysis

The molecular structure of “1-phenyl-1H-indole-2,3-dione 3-(N-phenylhydrazone)” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the molecule’s shape and configuration .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-phenyl-1H-indole-2,3-dione 3-(N-phenylhydrazone)” include its molecular weight, which is 223.2268 . More detailed properties are not available in the current resources.

Scientific Research Applications

Synthetic Versatility in Organic Chemistry

1-phenyl-1H-indole-2,3-dione 3-(N-phenylhydrazone) and related compounds, like isatins, are highly versatile in synthetic organic chemistry. They are used in synthesizing a wide variety of heterocyclic compounds such as indoles and quinolines, which are crucial for drug synthesis. Additionally, they serve as raw materials in pharmaceutical production due to their ability to modulate biochemical processes (Garden & Pinto, 2001).

Potential in Kinase Inhibition

Research has identified oxindole-based compounds, closely related to 1-phenyl-1H-indole-2,3-dione 3-(N-phenylhydrazone), as potent inhibitors of cyclin-dependent kinase 2 (CDK2). This inhibition is crucial in the regulation of cell cycle and has potential applications in preventing chemotherapy-induced alopecia (Bramson et al., 2001).

Antiplatelet and Cytotoxicity Assessment

A series of indole-based aryl(aroyl)hydrazone analogs have been synthesized and assessed for their antiplatelet activity. These compounds, including 1-phenyl-1H-indole-2,3-dione derivatives, showed promising activity, with some exhibiting potency comparable to standard drugs. Their minimal toxic effects on platelet cells highlight their potential therapeutic applications (Tehrani et al., 2015).

Applications in Analytical Chemistry

In the field of analytical chemistry, derivatives of 1-phenyl-1H-indole-2,3-dione are used in developing ion-selective electrodes. For example, a study demonstrated the use of a derivative as an effective ionophore for copper-selective poly(vinyl) chloride (PVC) membrane electrodes. This application is crucial for the direct determination of copper ions in various samples (Kopylovich et al., 2011).

Photophysical Properties and Catalysis

Recent research has explored the use of 1-phenyl-1H-indole-2,3-dione derivatives in catalysis and the study of photophysical properties. For instance, Rh(III)-catalyzed reactions involving these compounds have led to the production of highly functionalized organic molecules, exhibiting broad substrate scope and operational simplicity. These findings are significant for the development of novel organic synthesis methods (Shinde et al., 2021).

Future Directions

The future directions for “1-phenyl-1H-indole-2,3-dione 3-(N-phenylhydrazone)” could involve further exploration of its synthesis methods, chemical reactions, and potential applications. Indole derivatives are often considered as a “privileged scaffold” within the drug discovery arena , suggesting potential for future research in this area.

properties

IUPAC Name

1-phenyl-3-phenyldiazenylindol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O/c24-20-19(22-21-15-9-3-1-4-10-15)17-13-7-8-14-18(17)23(20)16-11-5-2-6-12-16/h1-14,24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGQKNSLHPDHQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(N(C3=CC=CC=C32)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.